molecular formula C12H14N4O2S2 B11762610 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11762610
M. Wt: 310.4 g/mol
InChI Key: KZSOPAWOTYPHCZ-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a pyrrolidine ring, a sulfonyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the pyrrolidine-sulfonyl intermediate with the triazole-thiol intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione.

    Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides.

    Triazole Derivatives: Compounds with a triazole ring, such as 1,2,4-triazole-3-thione.

Uniqueness

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidine ring, sulfonyl group, and triazole ring in a single molecule allows for diverse interactions with biological targets and a wide range of chemical transformations.

Properties

Molecular Formula

C12H14N4O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,16-7-1-2-8-16)10-5-3-9(4-6-10)11-13-12(19)15-14-11/h3-6H,1-2,7-8H2,(H2,13,14,15,19)

InChI Key

KZSOPAWOTYPHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3

Origin of Product

United States

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